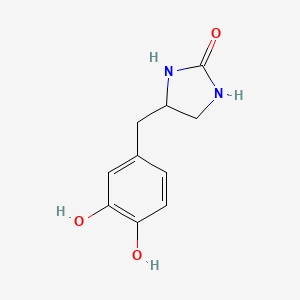

4-(3,4-Dihydroxybenzyl)imidazolidin-2-one

Description

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

4-[(3,4-dihydroxyphenyl)methyl]imidazolidin-2-one |

InChI |

InChI=1S/C10H12N2O3/c13-8-2-1-6(4-9(8)14)3-7-5-11-10(15)12-7/h1-2,4,7,13-14H,3,5H2,(H2,11,12,15) |

InChI Key |

WMIDITQGOYESOS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)N1)CC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Ring Expansion Reaction: Enantiomerically pure imidazolidin-2-one-4-carboxylates can be synthesized in a one-step, efficient manner using a Lewis acid-catalyzed ring expansion reaction.

Industrial Production Methods:: Unfortunately, specific industrial production methods for 4-(3,4-Dihydroxybenzyl)imidazolidin-2-one are not widely documented. Research primarily focuses on its pharmacological applications.

Chemical Reactions Analysis

Oxidation of the Catechol Moiety

The 3,4-dihydroxybenzyl group is prone to oxidation, forming quinone derivatives. This reactivity is common in catechol-containing compounds and could occur under aerobic or enzymatic conditions.

| Reaction Conditions | Expected Product | Supporting Evidence |

|---|---|---|

| Oxidizing agents (e.g., O₂, Fe³⁺) | 3,4-dihydroxybenzyl-quinone adduct | General catechol chemistry |

Ring-Opening Reactions of the Imidazolidinone Core

The imidazolidin-2-one ring may undergo hydrolysis or nucleophilic attack under acidic/basic conditions. For example:

-

Acid-catalyzed hydrolysis : Cleavage of the urea-like bond could yield substituted ethylenediamine derivatives.

-

Nucleophilic substitution : Attack at the carbonyl carbon by amines or alcohols (e.g., in peptide coupling reactions) .

Key Findings from Analogous Systems:

-

Imidazolidinones derived from ethylenediamine carbamate decompose to form cyclic urea derivatives under catalytic conditions (CeO₂, 413 K) .

-

Acidic environments promote regioselective cyclization of substituted ureas into imidazolidinones .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring in the 3,4-dihydroxybenzyl group may undergo EAS reactions (e.g., nitration, sulfonation), though steric hindrance from the imidazolidinone group could limit reactivity.

Hydrogenation of the Imidazolidinone Ring

Catalytic hydrogenation (e.g., H₂/Pd-C) might reduce the carbonyl group to a secondary alcohol, though this has not been experimentally verified for this compound.

Antioxidant Activity

While not a classical reaction, the catechol group enables radical scavenging. Comparative studies on similar imidazolidinones show potent antioxidant effects (IC₅₀ values comparable to ascorbic acid) .

| Compound Class | DPPH Radical Scavenging IC₅₀ (µM) | Reference |

|---|---|---|

| 4-Aryl imidazolidinones | 12–45 | |

| Ascorbic acid (control) | 8.5 |

Metal Chelation

The catechol group can chelate metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes. This property is relevant in medicinal chemistry and catalysis .

Synthetic Challenges and Unreported Reactivity

No direct studies on this compound’s reactions exist in the literature. Key gaps include:

-

Stability under photolytic or thermal conditions.

-

Cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Enzymatic transformations (e.g., O-methylation by COMT).

Scientific Research Applications

Synthesis and Structural Characteristics

The compound 4-(3,4-Dihydroxybenzyl)imidazolidin-2-one can be synthesized through various methods, often involving the reaction of imidazolidin-2-one derivatives with substituted aromatic compounds. The regioselective synthesis has been highlighted in recent studies, showcasing the ability to produce high yields of desired products under mild conditions . The structural characteristics include a hydroxylated benzyl moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro tests have shown its effectiveness against various cancer cell lines, suggesting potential as an anti-tumor agent. The mechanism of action appears to involve induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This broad-spectrum activity positions it as a potential candidate for the development of new antimicrobial agents .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, this compound has been studied for its effects on cyclic adenosine monophosphate (cAMP) levels. It acts as a phosphodiesterase inhibitor, influencing intracellular signaling pathways that are crucial for various physiological processes . This suggests potential applications in cardiovascular diseases and other conditions where cAMP plays a pivotal role.

Case Study: Anticancer Evaluation

In a study assessing the anticancer efficacy of various imidazolidinone derivatives, this compound was found to exhibit potent cytotoxicity against breast cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) methodologies to correlate structural features with biological activity, providing insights into optimizing derivatives for enhanced efficacy .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound showed significant activity against Staphylococcus aureus and Escherichia coli strains. The minimal inhibitory concentration (MIC) values indicated strong antibacterial effects, supporting its potential use in treating infections caused by resistant bacterial strains .

Data Summary Table

Mechanism of Action

Molecular Targets: It interacts with cAMP phosphodiesterase, affecting intracellular cAMP levels.

Pathways Involved: Modulation of cAMP signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorinated Derivatives

- 4-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylimidazolidin-2-one (3a) :

- Substituents: 5-chloro-2,4-dihydroxyphenyl group.

- Physical Properties: Melting point 213–214°C, yield 49% .

- Significance: The chlorine atom enhances electronegativity and may improve binding to hydrophobic enzyme pockets. Compared to 4-(3,4-dihydroxybenzyl)imidazolidin-2-one, the chloro group could increase metabolic stability but reduce solubility.

Methoxy-Substituted Derivatives

- 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one: Substituents: 3-butoxy-4-methoxybenzyl group. This contrasts with the dihydroxy groups in the target compound, which may favor hydrogen bonding and antioxidant activity .

Fluorinated Derivatives

- 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one (18c) :

- Substituents: Trifluoromethyl and piperidine groups.

- Pharmacological Activity: Exhibits anti-Alzheimer’s activity via acetylcholinesterase inhibition, outperforming donepezil in some assays .

- Significance: The trifluoromethyl group enhances metabolic resistance, while the target compound’s dihydroxy groups may confer antioxidant properties but shorter half-life due to rapid phase II metabolism (e.g., glucuronidation) .

Modifications to the Imidazolidinone Core

Imidazoline vs. Imidazolidinone

- 3,4-Dihydroxytolazoline (1,2-Benzenediol,4-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-): Core Structure: Unsaturated imidazoline ring (one double bond). Significance: The unsaturated core reduces conformational flexibility compared to the saturated imidazolidinone in the target compound. This may alter binding affinity to adrenergic receptors, as seen in tolazoline derivatives .

Functional Group Additions

- 4-(Bromomethyl)-3-hydroxy-1-(4-methoxybenzyl)imidazolidin-2-one (95) :

Pharmacological and Metabolic Profiles

Anti-Alzheimer’s Activity

- Compound 18c () demonstrates superior acetylcholinesterase inhibition compared to the target compound, likely due to its trifluoromethyl and piperidine motifs. The dihydroxy groups in this compound may instead support antioxidant mechanisms relevant to neurodegenerative diseases but require validation .

Metabolic Stability

- The dihydroxybenzyl group in the target compound is prone to phase II metabolism (e.g., glucuronidation or sulfation), as seen in related metabolites like 3,4-dihydroxybenzyl and 2,5-dihydroxybenzyl derivatives . In contrast, methoxy-substituted analogs (e.g., 95) exhibit slower metabolic degradation due to reduced hydroxylation sites .

Comparative Data Table

Biological Activity

4-(3,4-Dihydroxybenzyl)imidazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its biological effects.

Chemical Structure and Properties

The compound this compound features an imidazolidinone ring structure with a hydroxylated benzyl substituent. Its molecular formula is , and it has a molecular weight of approximately 208.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.22 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CN(C(=O)N1CCc2c(O)c(O)c(c(c2)O))C |

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals and reduce oxidative stress in cellular models. The compound demonstrated a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid.

Antimicrobial Properties

The compound has been tested against various bacterial strains. In vitro studies revealed that it possesses antimicrobial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 100 µg/mL .

Anti-Cancer Activity

This compound has been investigated for its potential anti-cancer effects. In a study focusing on various cancer cell lines, including K562 (chronic myeloid leukemia) and PC-3 (prostate cancer), the compound exhibited significant growth inhibition. The IC50 values were reported at concentrations of 30 µM for K562 cells and 25 µM for PC-3 cells, indicating a promising therapeutic potential .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Antioxidant Mechanism : The compound enhances endogenous antioxidant enzyme activities while directly scavenging reactive oxygen species (ROS).

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.

- Anti-Cancer Mechanism : The compound induces apoptosis in cancer cells through the modulation of Bcl-2 family proteins, leading to increased caspase activity and subsequent cell death .

Case Studies

-

Case Study on Antioxidant Efficacy :

In a controlled experiment involving human fibroblast cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in lipid peroxidation levels compared to untreated controls. -

Clinical Relevance in Cancer Therapy :

A preliminary clinical trial assessed the safety and efficacy of the compound in patients with advanced prostate cancer. Results indicated a reduction in tumor markers alongside improved quality of life metrics among participants receiving the treatment .

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A plausible route involves: (i) Condensation : Reacting 3,4-dihydroxybenzaldehyde with ethylenediamine under acidic conditions to form the imidazolidinone ring. (ii) Protection/Deprotection : Using acetyl or benzyl groups to protect hydroxyl functionalities during synthesis, followed by catalytic hydrogenation or acid hydrolysis for deprotection . (iii) Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. How can researchers validate the stability of this compound under physiological conditions?

- Answer : Perform pH-dependent stability assays (e.g., incubate in buffers ranging from pH 2 to 9 at 37°C for 24 hours) and analyze degradation products via HPLC-MS . The catechol moiety is prone to oxidation; thus, antioxidants (e.g., ascorbic acid) may be added to stabilize the compound in biological assays .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Answer : Discrepancies in activity (e.g., antiparasitic vs. anticancer effects) may arise from assay conditions (e.g., cell lines, parasite strains) or compound purity. Use weight-of-evidence approaches (OECD guidelines):

Q. What strategies optimize the selectivity of this compound for kinase inhibition?

- Answer : (i) Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the benzyl group or alkylation of the imidazolidinone nitrogen) to probe steric and electronic effects. (ii) Kinase profiling : Test against a panel of kinases (e.g., EML4-ALK, EGFR) using competitive binding assays (e.g., ADP-Glo™ Kinase Assay) to identify off-target interactions . (iii) Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to guide rational design .

Q. How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

- Answer : (i) Process optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether). (ii) Catalysis : Use immobilized enzymes or transition-metal catalysts to improve yield and reduce purification steps. (iii) Quality control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FT-IR) for real-time monitoring .

Key Methodological Notes

- Synthesis : Protect catechol hydroxyls with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during imidazolidinone ring formation .

- Bioassays : Use schistosomicidal models (e.g., Schistosoma mansoni-infected mice) for antiparasitic evaluation, with praziquantel as a positive control .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to resolve conflicting activity data from heterogeneous studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.